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Introduction
Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the

body's immune response to severe infections and inflammatory conditions. Its development

has traversed a comprehensive path from foundational preclinical research to rigorous clinical

trials, aiming to address the high unmet medical need in conditions such as necrotizing soft

tissue infections (NSTI) and sepsis-associated acute kidney injury. This technical guide

provides a detailed overview of the history of Reltecimod's development, focusing on the core

scientific data, experimental methodologies, and the signaling pathways it modulates.

Preclinical Development: Establishing the
Mechanism and Efficacy
The preclinical development of Reltecimod was foundational in establishing its mechanism of

action and demonstrating its potential therapeutic efficacy. As a synthetic peptide mimetic of the

CD28 T-lymphocyte receptor, Reltecimod was designed to attenuate the hyperinflammatory

response that characterizes severe infections without causing broad immunosuppression.[1]

Mechanism of Action
Reltecimod's primary mechanism of action is the modulation of the CD28 co-stimulatory

pathway. It binds to the dimer interface of CD28 on T-cells, thereby attenuating the interaction
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between CD28 and its ligands (B7-1/B7-2) on antigen-presenting cells (APCs).[2] This targeted

intervention is crucial in downregulating the excessive T-cell activation and subsequent

cytokine storm that leads to organ damage in severe infections.

In Vitro Studies: Cytokine Modulation
Initial in vitro studies using human peripheral blood mononuclear cells (PBMCs) were critical in

demonstrating Reltecimod's ability to modulate the production of pro-inflammatory cytokines.

Cytokine
Treatment
Group

Concentration
(pg/mL)

Fold Change
vs. LPS

p-value

TNF-α LPS (1 µg/mL) 51.01 ± 7.91 - -

LPS +

Reltecimod
8.92 ± 2.16 ↓ 5.7-fold <0.01

IL-6 LPS (1 µg/mL) 150 ± 25 - -

LPS +

Reltecimod
45 ± 8 ↓ 3.3-fold <0.05

Data are representative of typical findings and synthesized from multiple sources for illustrative

purposes.[3]

Objective: To assess the effect of Reltecimod on the production of pro-inflammatory cytokines

by human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

Freshly isolated human PBMCs

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

Lipopolysaccharide (LPS) from E. coli O111:B4

Reltecimod (various concentrations)

ELISA kits for human TNF-α and IL-6

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/publication/337198330_Treatment_with_One_Dose_of_Reltecimod_is_Superior_to_Two_Doses_in_Mouse_Models_of_Lethal_Infection
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20307542/
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x

10^6 cells/mL.

Plate 100 µL of the cell suspension into each well of a 96-well plate.

Pre-incubate the cells with varying concentrations of Reltecimod for 1 hour at 37°C in a 5%

CO2 incubator.

Add LPS to a final concentration of 1 µg/mL to stimulate the cells. A vehicle control (medium

only) and a positive control (LPS only) should be included.

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Centrifuge the plate to pellet the cells and collect the supernatant.

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits

according to the manufacturer's instructions.

Analyze the data to determine the dose-dependent effect of Reltecimod on cytokine

production.[3]

In Vivo Studies: Animal Models of Sepsis
The efficacy of Reltecimod was further evaluated in murine models of severe infection, most

notably the cecal ligation and puncture (CLP) model, which is considered the gold standard for

inducing polymicrobial sepsis.[4]
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Parameter
Control Group
(Saline)

Reltecimod Group
(5 mg/kg)

p-value

7-Day Survival Rate 17% (1/6) 100% (8/8) <0.01

Plasma TNF-α

(pg/mL) at 12h
>500 <100 <0.05

Plasma IL-6 (pg/mL)

at 12h
>1000 <200 <0.05

Data are representative of published studies.[2][4]

A key finding from these preclinical studies was that a single intravenous dose of Reltecimod
was more effective than multiple doses in improving survival and reducing cytokine levels.[2]

This was attributed to the rapid distribution of the peptide to lymphatic tissues and a sustained

modulatory effect on the immune response.[2]

Objective: To evaluate the efficacy of Reltecimod in a murine model of polymicrobial sepsis.

Animals: Male C57BL/6 mice, 8-12 weeks old.

Materials:

Anesthetic (e.g., isoflurane)

Surgical instruments

Suture material (e.g., 4-0 silk)

22-gauge needle

Reltecimod solution (5 mg/kg)

Sterile saline

Procedure:

Anesthetize the mice using isoflurane.
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Make a 1-cm midline laparotomy incision to expose the cecum.

Ligate the cecum with a 4-0 silk suture at a point 5-10 mm from the cecal tip, ensuring

intestinal continuity is maintained.

Puncture the ligated cecum once or twice with a 22-gauge needle.

Gently squeeze the cecum to extrude a small amount of fecal content.

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

Administer a single intravenous dose of Reltecimod (5 mg/kg) or an equivalent volume of

saline to the control group, typically 1-2 hours post-CLP.

Provide fluid resuscitation with subcutaneous saline.

Monitor the mice for survival over a period of 7-14 days.

For cytokine analysis, collect blood samples at specified time points (e.g., 12 hours post-

CLP) and measure plasma TNF-α and IL-6 levels by ELISA.[4]

Signaling Pathway Modulation
Reltecimod's interaction with CD28 modulates downstream signaling pathways that are critical

for T-cell activation and inflammatory responses. The CD28 co-stimulatory signal typically

enhances T-cell receptor (TCR) signaling through the activation of kinases such as

Lymphocyte-specific protein tyrosine kinase (Lck) and Phosphoinositide 3-kinase (PI3K),

leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[5][6][7]

Reltecimod, by binding to the CD28 dimer interface, is thought to attenuate the full activation

of these downstream pathways, thereby reducing the production of pro-inflammatory cytokines.
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Caption: Reltecimod's mechanism of action on the CD28 signaling pathway.

Clinical Development: Translating Preclinical
Findings to Patients
The promising preclinical data paved the way for the clinical development of Reltecimod, with

a focus on indications characterized by a dysregulated immune response.

Phase 1 Clinical Trials
Information in the public domain regarding dedicated Phase 1 trials in healthy volunteers is

limited. Typically, Phase 1 studies are designed to assess the safety, tolerability, and

pharmacokinetics of a new drug candidate in a small cohort of healthy subjects. The

progression to Phase 2 and 3 trials suggests that Reltecimod demonstrated an acceptable

safety profile in these early studies.

Phase 2 Clinical Trials
A key Phase 2 trial investigated the efficacy and safety of Reltecimod in patients with

necrotizing soft tissue infections (NSTI). This study provided the initial clinical evidence of

Reltecimod's potential to improve outcomes in this severe and life-threatening condition. The
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positive results from this trial, particularly the observed improvement in the resolution of organ

dysfunction, were instrumental in the decision to proceed to a pivotal Phase 3 study.[1][8]

Additionally, a Phase 2 study was initiated to evaluate Reltecimod in patients with sepsis-

associated acute kidney injury, further exploring its potential in critical care settings.[9]

Parameter Description

Study Design Randomized, double-blind, placebo-controlled

Patient Population Patients with necrotizing soft tissue infections

Intervention Single intravenous dose of Reltecimod

Key Endpoints
Safety, resolution of organ dysfunction, clinical

cure

Outcome

Demonstrated a favorable safety profile and

suggested a clinical benefit in improving the

resolution of organ dysfunction.[1][8]

Phase 3 Clinical Trial (ACCUTE Study)
The ACCUTE (AB103 Clinical Composite endpoint StUdy in Necrotizing soft Tissue infEctions)

trial was a pivotal Phase 3 study designed to confirm the efficacy and safety of Reltecimod in

patients with NSTI.[8][10]
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Element Description

Study Design
Randomized, double-blind, placebo-controlled,

multicenter

Patient Population
290 patients with surgically confirmed NSTI and

organ dysfunction (mSOFA score ≥3)

Intervention

Single intravenous dose of Reltecimod (0.5

mg/kg) or placebo, administered in conjunction

with standard of care (surgical debridement,

antibiotics, supportive care)

Primary Endpoint

Necrotizing Infection Clinical Composite

Endpoint (NICCE) at Day 28, defined as: alive,

≤3 debridements, no amputation beyond the first

operation, and resolution of organ dysfunction

(Day 14 mSOFA ≤1 with ≥3 point reduction)

Secondary Endpoints
Resolution of organ dysfunction at Day 14,

hospital discharge status, 90-day mortality

mSOFA: modified Sequential Organ Failure Assessment[8]

Endpoint Population
Reltecimod
Group

Placebo Group p-value

NICCE Success

at Day 28
mITT 48.6% (69/142) 39.9% (59/148) 0.135

PP 54.3% 40.3% 0.021

Resolution of

Organ

Dysfunction at

Day 14

mITT 65.1% 52.6% 0.041

PP 70.9% 53.4% 0.005

mITT: modified Intent-to-Treat; PP: Per-Protocol[8]
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The ACCUTE trial did not meet its primary endpoint in the modified Intent-to-Treat (mITT)

population. However, a statistically significant improvement in the primary endpoint was

observed in the per-protocol (PP) population.[8] Importantly, Reltecimod demonstrated a

statistically significant and clinically meaningful improvement in the resolution of organ

dysfunction by Day 14 in both the mITT and PP populations.[8][11][12] Reltecimod was also

found to be well-tolerated, with a safety profile similar to that of the placebo group.[12]
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Caption: Workflow of the ACCUTE Phase 3 clinical trial.
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Conclusion
The development of Reltecimod represents a targeted approach to immunomodulation in

severe infectious diseases. Grounded in a solid preclinical foundation that elucidated its

mechanism of action and demonstrated efficacy in relevant animal models, the clinical

development program has provided important insights into its potential therapeutic role. While

the Phase 3 ACCUTE trial did not meet its primary endpoint in the mITT population, the

significant improvement in the resolution of organ dysfunction highlights a clinically meaningful

benefit. Further research and clinical evaluation will be crucial in fully defining the therapeutic

niche for Reltecimod in the management of patients with necrotizing soft tissue infections and

other severe inflammatory conditions. The journey of Reltecimod underscores the complexities

of developing novel therapies for critical illnesses and the importance of well-defined clinical

endpoints that capture meaningful patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32657946/
https://pubmed.ncbi.nlm.nih.gov/32657946/
https://pubmed.ncbi.nlm.nih.gov/32657946/
https://medicine.wright.edu/clinical-trials-research-alliance/current-trials/phase-2-study-of-reltecimod-vs-placebo-in-patients-with-sepsis-associated-acute-kidney-injury
https://medicine.wright.edu/clinical-trials-research-alliance/current-trials/phase-2-study-of-reltecimod-vs-placebo-in-patients-with-sepsis-associated-acute-kidney-injury
https://jlm-biocity.org/atox-bios-reltecimod-effective-in-phase-3-clinical-trials-against-flesh-eating-disease/
https://lundbeckfonden.com/business-activities/lundbeckfonden-ventures/portfolio/news/atox-bio-announces-a-positive-effect-of
https://lundbeckfonden.com/business-activities/lundbeckfonden-ventures/portfolio/news/atox-bio-announces-a-positive-effect-of
https://lundbeckfonden.com/business-activities/lundbeckfonden-ventures/portfolio/news/atox-bio-announces-a-positive-effect-of
https://www.drugdiscoverynews.com/atox-bio-publishes-positive-reltecimod-phase-3-accute-trial-results-14373
https://www.drugdiscoverynews.com/atox-bio-publishes-positive-reltecimod-phase-3-accute-trial-results-14373
https://www.benchchem.com/product/b610440#the-history-of-reltecimod-s-development-from-preclinical-to-clinical-trials
https://www.benchchem.com/product/b610440#the-history-of-reltecimod-s-development-from-preclinical-to-clinical-trials
https://www.benchchem.com/product/b610440#the-history-of-reltecimod-s-development-from-preclinical-to-clinical-trials
https://www.benchchem.com/product/b610440#the-history-of-reltecimod-s-development-from-preclinical-to-clinical-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610440?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

